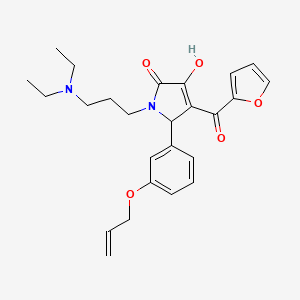
5-(3-(allyloxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves multiple reaction steps. One common route starts with the preparation of the allyloxyphenyl moiety, followed by its coupling with a diethylamino propyl group. Subsequent introduction of the furan-2-carbonyl group and hydroxylation of the pyrrole ring complete the synthesis. These steps involve standard organic synthesis techniques such as nucleophilic substitution, condensation, and cyclization under controlled conditions.
Reaction Conditions
Typical conditions involve the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acid or base catalysts), and controlled temperatures (ranging from room temperature to reflux conditions depending on the specific reaction step).
Industrial Production Methods
Industrial-scale production might involve optimizing the reaction conditions to maximize yield and purity. This could include high-throughput screening of reaction parameters, as well as the implementation of continuous flow reactors for enhanced efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and furan-2-carbonyl groups.
Reduction: Reduction reactions may target the carbonyl group.
Substitution: Substitution reactions can occur at the allyloxy and diethylamino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminium hydride are typical reducing agents.
Substitution: Reagents like halides (chlorides, bromides) and nucleophiles (amines, alcohols) are frequently used.
Major Products
The main products depend on the specific reaction type. For instance, oxidation of the hydroxyl group leads to the formation of carbonyl derivatives, while reduction might yield alcohols.
Scientific Research Applications
This compound is of interest in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, possibly as enzyme inhibitors or receptor modulators.
Industry: Could be used in the production of materials with specific properties, such as polymers or as a precursor for functionalized compounds.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. It may target specific enzymes, altering their activity by binding to active sites or interacting with receptors, affecting cellular signaling pathways. The exact mechanism depends on the specific application and target within a biological system.
Comparison with Similar Compounds
Similar Compounds
5-(3-(Methoxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
5-(3-(Ethoxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
What sets 5-(3-(allyloxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one apart is the allyloxy group, which imparts distinct reactivity and potential binding interactions compared to similar compounds. This could result in unique applications or properties, particularly in biological systems or material science.
There you have it, a detailed dive into the world of this fascinating compound. Anything catch your eye?
Properties
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-4-15-31-19-11-7-10-18(17-19)22-21(23(28)20-12-8-16-32-20)24(29)25(30)27(22)14-9-13-26(5-2)6-3/h4,7-8,10-12,16-17,22,29H,1,5-6,9,13-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBHGNGLLHBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
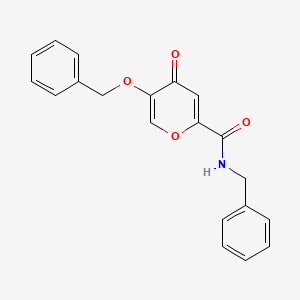
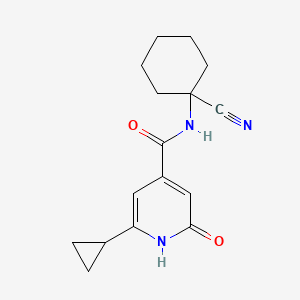
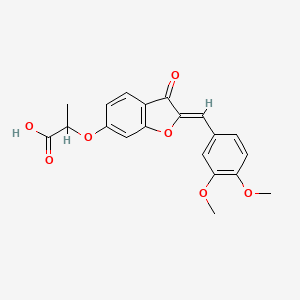
![2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2473297.png)
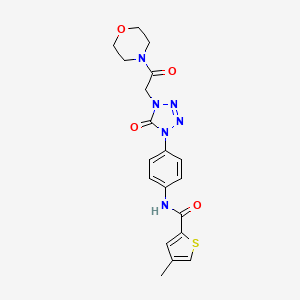
![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone](/img/structure/B2473300.png)
![(E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2473301.png)
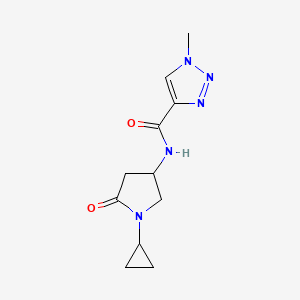
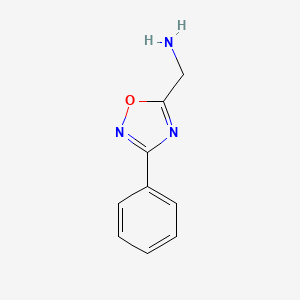
![2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2473307.png)
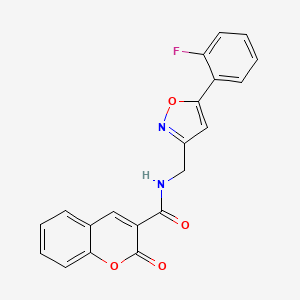
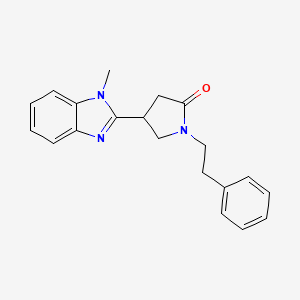
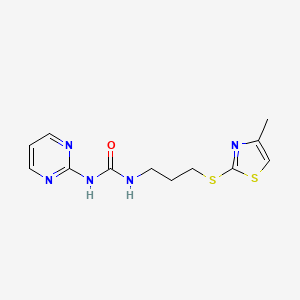
![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2473312.png)
